molecular formula C13H22O B8334368 3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one CAS No. 67401-34-7

3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one

Cat. No. B8334368
CAS RN: 67401-34-7
M. Wt: 194.31 g/mol
InChI Key: ANWVTGWXQLFVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67401-34-7

Product Name

3-Butyl-2,4,4-trimethylcyclohex-2-en-1-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-butyl-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O/c1-5-6-7-11-10(2)12(14)8-9-13(11,3)4/h5-9H2,1-4H3

InChI Key

ANWVTGWXQLFVCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)CCC1(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

18 g Of the mixture of alkenes obtained by dehydration of dihydro-β-ionol as described in example 1 was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure using 0.5 g of a catalyst consisting of 5% Palladium on charcoal. Hydrogenation was stopped when the uptake of hydrogen markedly slowed down. A 1:1 mixture of 1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane was obtained. This mixture was oxidized with tert.butyl chromate as described in example 1, yielding a mixture of the title compound and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane. The mixture was fractionated yielding 6.75 g of the title compound boiling at 90°-92° C. (4 Torr).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.